

Technical Support Center: Goserelin Sustained Release Systems for In Vivo Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Goserelin
Cat. No.:	B1671991

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for **Goserelin** sustained-release delivery systems. As Senior Application Scientists, we understand that navigating the complexities of in vivo studies with long-acting formulations requires both theoretical knowledge and practical expertise. This guide is designed to provide in-depth, field-proven insights into the use of **Goserelin** implants and microspheres, moving beyond simple protocols to explain the causality behind experimental choices and troubleshooting strategies.

Our goal is to create a self-validating system of knowledge, grounded in authoritative references, to empower you to overcome common challenges and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers often have when beginning work with **Goserelin** sustained-release formulations.

Q1: What is the fundamental mechanism of action for **Goserelin**, and why is sustained release necessary?

A: **Goserelin** is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).^{[1][2]} Its mechanism is paradoxical. Initially, it acts as a potent GnRH receptor agonist, causing a temporary surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the

pituitary gland. This leads to a transient increase in testosterone (in males) or estradiol (in females), often called the "flare" effect.[1][3][4] However, chronic, continuous exposure to **Goserelin** leads to the downregulation and desensitization of pituitary GnRH receptors.[2][3] This sustained presence effectively shuts down the secretion of LH and FSH, leading to a profound suppression of testosterone or estradiol to castrate or postmenopausal levels, respectively.[1][5] A sustained-release delivery system is essential to provide this continuous exposure, as **Goserelin** administered as a simple aqueous solution has a very short half-life (2-4 hours) and would not achieve the necessary receptor downregulation.[1][6]

Q2: How do biodegradable polymer depots like Zoladex® release **Goserelin** over time?

A: Most **Goserelin** depots, such as Zoladex®, are formulated as solid implants or microspheres using a biodegradable and biocompatible copolymer called poly(lactic-co-glycolic acid) or PLGA.[1][7][8][9] Drug release from the PLGA matrix is a multi-phase process governed by diffusion and polymer erosion.[9][10]

- Initial Burst Release: A small amount of drug adsorbed on or near the surface of the implant/microsphere is released rapidly upon hydration.
- Diffusion Phase: Water slowly penetrates the polymer matrix, dissolving the **Goserelin**, which then diffuses out through pores and channels. This phase is typically slow.[10]
- Degradation and Erosion Phase: The PLGA polymer begins to break down via hydrolysis of its ester bonds into its constituent monomers, lactic acid and glycolic acid.[7][11] These natural byproducts are metabolized by the body.[7] As the polymer matrix degrades and erodes, the encapsulated drug is released at a faster rate.[10]

The combination of these phases results in the characteristic sustained-release profile observed over one or three months.[1][5]

Q3: What are the key differences between **Goserelin** implants and microspheres for in vivo studies?

A: Both are typically PLGA-based systems, but they differ in their physical form, administration, and sometimes, their release kinetics.

Feature	Solid Implants (e.g., Zoladex®)	Microspheres
Form	Single, solid, cylindrical rod. [12]	Free-flowing powder of microscopic, spherical particles. [13] [14]
Administration	Subcutaneous injection via a larger gauge needle (e.g., 14G or 16G). [8] [15]	Intramuscular or subcutaneous injection of a reconstituted suspension via a smaller gauge needle (e.g., 21G). [16]
Release Profile	Generally highly consistent and well-characterized biphasic release. [10]	Can be more variable; highly dependent on particle size distribution, porosity, and manufacturing process. Prone to higher initial burst if not optimized. [13] [17]
Handling	Pre-loaded in a sterile syringe; requires careful handling to prevent breakage. [18]	Requires aseptic reconstitution (suspension in a vehicle) prior to injection, introducing a potential source of variability.
Application	Standard for clinical use and well-validated for preclinical models requiring consistent, long-term suppression.	Offer flexibility in dose adjustment and formulation; often used in the development of novel long-acting injectables. [16]

Section 2: Troubleshooting Guide: In Vivo Performance Issues

This guide is structured to help you diagnose and resolve common problems encountered during your experiments.

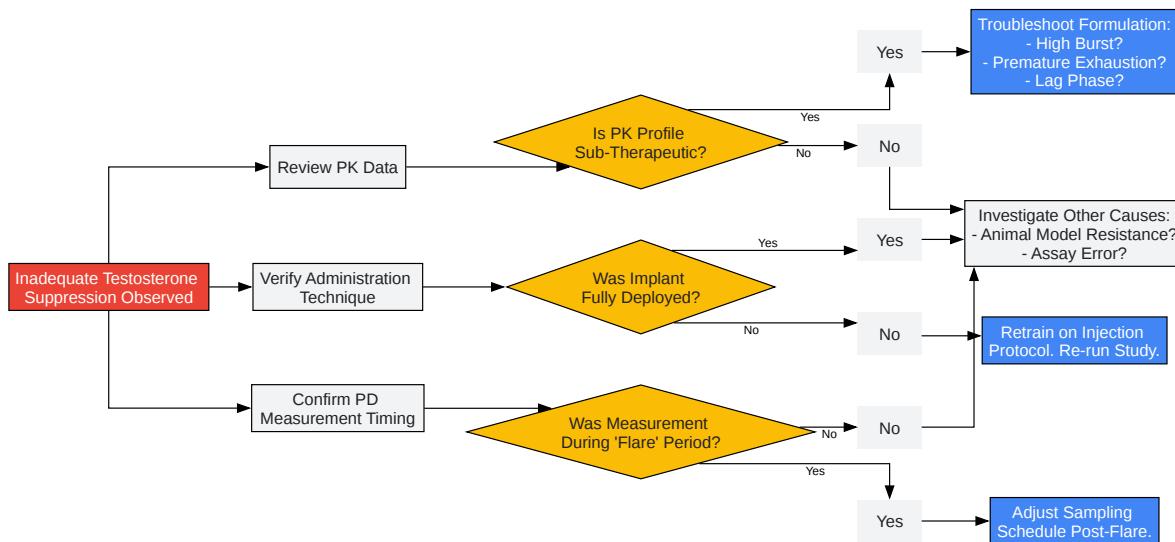
Issue 1: Pharmacokinetic (PK) Profile Deviations

Q: Our PK data shows an excessive initial burst release (Cmax is too high and occurs too early), followed by a period of sub-therapeutic drug levels. What's wrong?

A: An excessive initial burst is a common challenge with PLGA-based systems and can stem from several formulation and handling factors.

- Causality: The burst effect is primarily caused by the rapid release of **Goserelin** that is either adsorbed to the microsphere/implant surface or poorly encapsulated within the polymer matrix.[19][20] Several factors can exacerbate this:
 - High Drug Loading: Increasing the drug-to-polymer ratio can lead to more drug being located near the surface.[21]
 - Polymer Properties: Low molecular weight (MW) PLGA degrades faster and is more permeable to water, facilitating a larger burst.[19][22] A higher glycolide content (e.g., a 50:50 lactide-to-glycolide ratio) also increases hydrophilicity and degradation rate, contributing to a higher burst.[22][23]
 - High Porosity: Microspheres with a porous internal structure have a greater surface area exposed to physiological fluids, leading to a faster initial release.[17]
 - Manufacturing Process: The specific emulsification or solvent evaporation method used to create microspheres can significantly impact drug distribution within the particles.[14]
- Troubleshooting & Solutions:
 - Review Formulation Parameters: If developing a custom formulation, consider using a higher MW PLGA or a polymer with a higher lactide ratio (e.g., 75:25) to slow initial water penetration and drug diffusion.[24]
 - Optimize Drug Loading: Evaluate if a lower drug-to-polymer ratio can mitigate the burst while still delivering the required therapeutic dose.
 - Refine Manufacturing Process: For microspheres, altering the solvent system or mixing methods during preparation can create denser, less porous particles with more uniformly distributed drug.[14][17]

- Consider a "Wash Step": For custom-made microspheres, a gentle wash step post-production can remove surface-adsorbed drug, though this must be carefully validated to avoid altering the bulk formulation.


Issue 2: Pharmacodynamic (PD) Failures

Q: Despite administering the correct dose of a **Goserelin** depot, we are not achieving consistent suppression of testosterone to castrate levels (<0.5 ng/mL) in our male rat model. Why might this be happening?

A: Inadequate or inconsistent efficacy points to a discrepancy between the drug released and the biological response. This can be a PK, PD, or procedural issue.

- Causality:
 - Sub-therapeutic PK Profile: The most likely cause is that the plasma concentration of **Goserelin** is not being maintained above the therapeutic threshold. This could be due to a high initial burst followed by premature depletion of the depot (as discussed above), or an unexpected lag phase in drug release.
 - Initial Testosterone Flare: Remember that **Goserelin** initially stimulates testosterone production. Full suppression to castrate levels is typically expected after a certain period, for instance, by day 4 in some rat studies.^{[5][25]} If you are measuring testosterone too early, you may be observing this flare effect.
 - Dose Calculation Error: Ensure the dose administered is correctly scaled for the animal model. While dose-response for testosterone suppression can be flat in a certain range, an insufficient dose will fail.^{[5][25]}
 - Implant Failure: The implant may not have been fully deployed from the syringe, or it may have been expelled from the injection site.^[26]
- Troubleshooting & Solutions:
 - Correlate PK and PD Data: If possible, run concurrent PK/PD studies. Map the **Goserelin** plasma concentration over time against the testosterone levels to see if the lack of suppression correlates with periods of low drug concentration.

- Verify Administration Technique: Ensure the entire implant is delivered subcutaneously and remains at the injection site. Palpate the site post-injection if necessary. For microspheres, ensure the full suspension is injected and that there is no leakage from the injection site.
- Confirm Timeline of Suppression: Review literature for the expected timeline of testosterone suppression in your specific animal model and **Goserelin** formulation.[3][25] Ensure your PD endpoints are timed appropriately.
- Diagrammatic Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inadequate efficacy.

Issue 3: Administration and Handling Errors

Q: We've had instances of the pre-filled implant syringe failing to deploy the implant correctly.

What are the common causes of administration failure?

A: Administration problems with pre-filled implant systems are a known issue and often relate to improper technique.[\[26\]](#)

- Causality & Common Errors:

- Insufficient Plunger Force: Not depressing the plunger fully and forcefully can leave the implant inside the needle.[\[26\]](#)
- Damaged Syringe: Using a product with a bent needle or damaged pouch can compromise the mechanism.[\[26\]](#)
- Incorrect Angle of Injection: A very shallow or very steep angle can lead to improper placement (intradermal or too deep). The recommended angle is 30-45 degrees to the skin.[\[18\]](#)
- Syringe Not Touching Skin: The protective sleeve or barrel of the syringe should make contact with the patient's skin to ensure the needle is at the correct depth before depressing the plunger.[\[26\]](#)
- Premature Plunger Depression: Partially depressing the plunger before administration can cause the implant to fall out of the needle.[\[18\]](#)

- Troubleshooting & Best Practices:

- Inspect Before Use: Always examine the foil pouch and syringe for any damage before opening.[\[18\]](#)[\[26\]](#)
- Confirm Implant Presence: Hold the syringe at a slight angle to the light to visually confirm the implant is present in the viewing window.[\[18\]](#)

- Follow Technique Precisely: Adhere strictly to the manufacturer's step-by-step instructions. Ensure the upper part of the animal's body is slightly raised to slacken the abdominal skin. [\[8\]](#)[\[15\]](#)
- Use Aseptic Technique: Prepare the injection site on the anterior abdominal wall below the navel line with an alcohol swab.[\[8\]](#)[\[18\]](#)
- Ensure Full Deployment: Depress the plunger fully until you hear a "click" or feel it bottom out. The protective needle sleeve will automatically activate upon withdrawing the needle. [\[12\]](#)

Issue 4: Injection Site Reactions & Biocompatibility

Q: We are observing significant local inflammation, erythema, and sterile abscess formation at the injection site several weeks post-administration. Is this expected?

A: While a mild, transient foreign body response is normal, severe or persistent inflammation is a concern and can be caused by the formulation's degradation products or contaminants.

- Causality:

- Acidic Microenvironment: PLGA degrades into lactic and glycolic acids.[\[11\]](#) The accumulation of these acidic byproducts in the local tissue can lower the pH, potentially causing inflammation and affecting drug stability.[\[7\]](#)[\[11\]](#) This is more pronounced with larger implants or high concentrations of rapidly degrading microspheres.
- Foreign Body Response: The body's natural response to any implanted material involves macrophage and fibroblast activity, which can lead to the formation of a fibrous capsule around the depot.[\[23\]](#)[\[27\]](#) An excessive reaction can impede drug release and cause sterile abscesses.
- Contaminants: Residual solvents from the manufacturing process or endotoxins can trigger a significant inflammatory response.
- Physical Irritation: For microspheres, irregularly shaped particles or aggregates can cause more mechanical irritation than smooth, uniform spheres.

- Troubleshooting & Solutions:

- Assess Biocompatibility: If using a custom formulation, ensure all components, including the specific grade of PLGA, are certified for biomedical use. Perform thorough characterization to ensure low residual solvent and endotoxin levels.
- Improve Microsphere Morphology: Aim for uniform, spherical particles with a narrow size distribution, as this can reduce mechanical irritation.[13]
- Rotate Injection Sites: For studies involving multiple injections, always rotate the injection site to allow tissue to recover.[28]
- Consider Co-excipients: In some advanced formulations, basic excipients can be incorporated into the PLGA matrix to neutralize the acidic byproducts and mitigate inflammation.
- Histopathological Analysis: If the issue persists, conduct a histopathological examination of the injection site to characterize the nature of the inflammatory response (e.g., acute vs. chronic, foreign body granuloma), which can provide clues to the underlying cause.

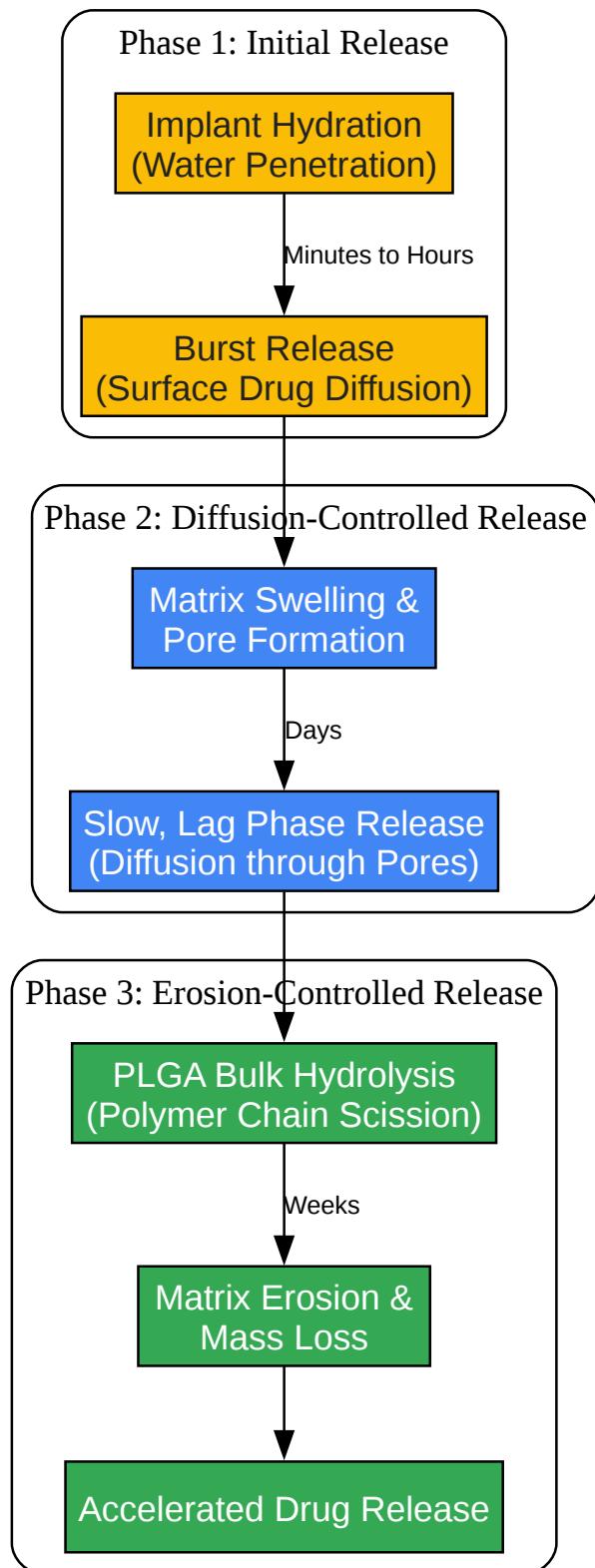
Section 3: Key Experimental Protocols

Protocol 1: Subcutaneous Administration of a Pre-filled **Goserelin** Implant (e.g., Zoladex®) in a Rodent Model

Objective: To correctly administer a single, solid **Goserelin** implant subcutaneously into the anterior abdominal wall of a rat or mouse.

Materials:

- **Goserelin** implant in sterile, pre-filled syringe (e.g., Zoladex® SafeSystem®)
- 70% Ethanol and sterile gauze
- Appropriate animal handling and restraint equipment
- Approved sharps container


Methodology:

- Animal Preparation: Anesthetize the animal according to your institution's approved IACUC protocol. Place the animal in a comfortable position (e.g., dorsal recumbency) with the upper body slightly raised.
- Site Preparation: Locate the injection site on the anterior abdominal wall, below the navel line. Prepare the area by gently cleaning with an alcohol swab and allowing it to air dry.
- Syringe Inspection: Visually inspect the sealed foil pouch for damage. Open the pouch and remove the syringe. Hold the syringe at an angle to the light and confirm the presence of the white/cream-colored implant cylinder in the viewing window.[\[18\]](#)
- Prepare for Injection: Gently peel the plastic safety tab away from the plunger and discard it. Remove the needle cover. Do not attempt to remove air bubbles.
- Injection:
 - Gently pinch the prepared skin at the injection site.
 - With the needle bevel facing up, insert the needle at a 30- to 45-degree angle to the skin. [\[18\]](#)
 - Advance the needle in one continuous motion until the protective sleeve of the syringe touches the animal's skin. This ensures the correct subcutaneous depth.
 - Crucially, depress the plunger firmly and completely to deploy the implant. You may feel a slight click.
- Withdrawal: Withdraw the needle. The protective sleeve will automatically slide forward to cover the needle, reducing the risk of needlestick injury.[\[12\]](#)
- Post-Injection: Apply gentle pressure to the site with sterile gauze if needed. Monitor the animal for any signs of hemorrhage or distress.[\[18\]](#) Dispose of the syringe in a sharps container.

Section 4: Data Interpretation & Visualization

Goserelin Release Mechanism from PLGA Matrix

The release of **Goserelin** from a PLGA depot is a complex, multi-stage process critical for understanding in vivo performance.

[Click to download full resolution via product page](#)

Caption: Multi-phasic release of **Goserelin** from a PLGA matrix.

Typical Pharmacokinetic Parameters of **Goserelin** Implants in Rats

The following table summarizes representative PK data from a study in rats to provide a baseline for what researchers might expect. Note that specific values will vary based on dose, formulation, and analytical method.

Parameter	0.3 mg Dose	0.6 mg Dose	1.2 mg Dose
Cmax (μg/L)	3.7 ± 0.3	6.8 ± 2.2	17.6 ± 5.4
AUC _{0-t} (μg·L ⁻¹ ·h)	770 ± 96	1534 ± 299	3233 ± 777
Time to Testosterone Suppression	Not specified	~4 days	~4 days
Data synthesized from studies in rats. [5] [25]			

Section 5: References

- Medsafe. (2021). Administering **goserelin** implants. Retrieved from --INVALID-LINK--
- Cockshott, I. D. (2000). Clinical pharmacokinetics of **goserelin**. Clinical Pharmacokinetics, 39(1), 27–48. Retrieved from --INVALID-LINK--
- Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. Retrieved from --INVALID-LINK--
- Li, Y., et al. (2016). Pharmacokinetics and pharmacodynamics of sustained-release implant of **goserelin** in rats. Chinese Pharmaceutical Journal, 51(16), 1383-1387. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of sustained-release implant of **goserelin** in rats. Retrieved from --INVALID-LINK--

- King Edward Memorial Hospital. (2022). **Goserelin** (Zoladex®). Retrieved from --INVALID-LINK--
- Zhang, Y., et al. (2024). Preparation and in vitro/in vivo evaluation of uniform-sized **Goserelin**-loaded sustained release microspheres. *Journal of Controlled Release*, 375, 11-23. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Clinical Pharmacokinetics of **Goserelin**. Retrieved from --INVALID-LINK--
- U.S. Food and Drug Administration. (n.d.). ZOLADEX® (**goserelin** implant) 10.8 mg. Retrieved from --INVALID-LINK--
- Luan, J., et al. (2022). Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development. *Pharmaceutics*, 14(3), 646. Retrieved from --INVALID-LINK--
- Arlis. (2024). How Does PLGA Break Down in the Body? (Detailed Explanation). Retrieved from --INVALID-LINK--
- Vasile, C., et al. (2021). PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release. *Polymers*, 13(16), 2649. Retrieved from --INVALID-LINK--
- Park, K. (n.d.). Biodegradation and biocompatibility of PLA and PLGA microspheres. Retrieved from --INVALID-LINK--
- SpringerMedizin. (2000). Clinical Pharmacokinetics of **Goserelin**. Retrieved from --INVALID-LINK--
- Wang, Y., et al. (2023). Pharmacological and toxicological studies of a novel **goserelin** acetate extended-release microspheres in rats. *Frontiers in Pharmacology*, 14, 1089209. Retrieved from --INVALID-LINK--
- ZOLADEX® (**goserelin** implant). (n.d.). Dosing and administration. Retrieved from --INVALID-LINK--

- Medsafe. (2020). ZOLADEX® 10.8 mg Depot Injection. Retrieved from --INVALID-LINK--
- Elmowafy, E., et al. (2019). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. International Journal of Molecular Sciences, 20(23), 5880. Retrieved from --INVALID-LINK--
- Yoo, J., & Won, Y. Y. (2020). Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. ACS Biomaterials Science & Engineering, 6(11), 6053–6062. Retrieved from --INVALID-LINK--
- DailyMed. (n.d.). ZOLADEX- **goserelin** acetate implant. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Factors affecting the initial burst release of PLGA microspheres. Retrieved from --INVALID-LINK--
- Dehghan, M. H. G., et al. (2016). Formulation and in vitro / in vivo Evaluation of Novel Biodegradable Microspheres for Treatment of Hormone Responsive Cancers. Journal of Pharmaceutical Sciences and Research, 8(7), 654-662. Retrieved from --INVALID-LINK--
- Wang, Y., et al. (2023). Pharmacological and toxicological studies of a novel **goserelin** acetate extended-release microspheres in rats. Frontiers in Pharmacology, 14, 1089209. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). (PDF) Biodegradation and Biocompatibility of PLA and PLGA Microspheres. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Burst release and resolutions of PLGA microspheres. Retrieved from --INVALID-LINK--
- D'Souza, S., & Burgess, D. J. (2019). In vitro-in vivo correlation of parenteral PLGA microspheres: Effect of variable burst release. Journal of Controlled Release, 316, 167-178. Retrieved from --INVALID-LINK--
- MedlinePlus. (n.d.). **Goserelin** Implant. Retrieved from --INVALID-LINK--

- Semantic Scholar. (n.d.). PLGA Implants for Controlled Drug Delivery and Regenerative Medicine: Advances, Challenges, and Clinical Potential. Retrieved from --INVALID-LINK--
- Butkevich, E., et al. (2024). Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction. *Pharmaceutics*, 16(1), 136. Retrieved from --INVALID-LINK--
- Mayo Clinic. (n.d.). **Goserelin** (Subcutaneous Route). Retrieved from --INVALID-LINK--
- U.S. Food and Drug Administration. (2022). Draft Guidance on **Goserelin** acetate. Retrieved from --INVALID-LINK--
- News-Medical.Net. (2022). Insight into sustained-release drug delivery systems. Retrieved from --INVALID-LINK--
- YouTube. (2024). PHARMACOLOGY OF **Goserelin** (Zoladex). Retrieved from --INVALID-LINK--
- Grewal, J., et al. (2023). **Goserelin**-Induced Chemical Burn: A Case Report and Review of the Literature. *Cureus*, 15(9), e45719. Retrieved from --INVALID-LINK--
- RxList. (n.d.). Zoladex 3.6 (**Goserelin** Acetate Implant). Retrieved from --INVALID-LINK--
- Medscape. (n.d.). Zoladex, Zoladex LA (**goserelin**) dosing, indications, interactions, adverse effects, and more. Retrieved from --INVALID-LINK--
- ZOLADEX® (**goserelin** implant). (n.d.). Efficacy and safety. Retrieved from --INVALID-LINK--
- Breast Cancer Now. (n.d.). **Goserelin** (Zoladex). Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
- 4. zoladexhcp.com [zoladexhcp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. arlis.org.uk [arlis.org.uk]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Preparation and in vitro/in vivo evaluation of uniform-sized Goserelin-loaded sustained release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 16. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro-in vivo correlation of parenteral PLGA microspheres: Effect of variable burst release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zoladexhcp.com [zoladexhcp.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kinampark.com [kinampark.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats [cjpt.magtechjournal.com]
- 26. Administering goserelin implants [medsafe.govt.nz]
- 27. researchgate.net [researchgate.net]
- 28. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- To cite this document: BenchChem. [Technical Support Center: Goserelin Sustained Release Systems for In Vivo Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671991#goserelin-delivery-methods-for-sustained-release-in-vivo>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com